The compound “2-(4-Benzylpiperazin-1-yl)acetic acid” is similar to the one you’re asking about . It has a molecular weight of 234.3 and its IUPAC name is (4-benzyl-1-piperazinyl)acetic acid .
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .
The molecular formula of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” is C13H20N4O . Its average mass is 248.324 Da and its monoisotopic mass is 248.163712 Da .
The synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one involved the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .
The compound “2-(4-Benzylpiperazin-1-yl)acetohydrazid” has a polarizability of 28.2±0.5 10-24 cm^3, a surface tension of 50.4±3.0 dyne/cm, and a molar volume of 214.1±3.0 cm^3 .
2-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a chemical compound that has garnered interest in medicinal chemistry due to its potential anticonvulsant properties. This compound belongs to the class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are designed as analogs of previously established anticonvulsant agents. The structural modifications aim to enhance the pharmacological activity and selectivity of these compounds against various neurological disorders.
The compound is synthesized from starting materials such as 3-chloroaniline and benzylpiperazine. It falls under the category of organic compounds and is classified as an amine due to the presence of a piperazine ring, which is a saturated heterocyclic amine. Its synthesis and evaluation for biological activity have been documented in various scientific studies, particularly focusing on its anticonvulsant effects in animal models of epilepsy .
The synthesis of 2-(4-Benzylpiperazin-1-yl)-3-chloroaniline involves several key steps:
The molecular structure of 2-(4-Benzylpiperazin-1-yl)-3-chloroaniline can be represented as follows:
The compound's structure can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which reveals distinct proton chemical shifts corresponding to the piperazine moiety and aromatic protons in the aniline group .
The primary chemical reactions involved in the synthesis include:
These reactions are carefully controlled to ensure high yields and purity of the final product, which is confirmed through analytical methods such as HPLC and mass spectrometry .
The mechanism by which 2-(4-Benzylpiperazin-1-yl)-3-chloroaniline exerts its biological effects primarily involves modulation of neurotransmitter systems in the brain. While specific pathways may vary, compounds in this class are believed to interact with GABAergic systems or other neurotransmitter receptors, thereby influencing neuronal excitability and potentially reducing seizure activity.
In experimental models, these compounds have shown promising anticonvulsant activity, suggesting their potential role in treating epilepsy .
Analytical techniques such as NMR spectroscopy confirm the purity and structural integrity of synthesized compounds .
The primary application of 2-(4-Benzylpiperazin-1-yl)-3-chloroaniline lies within pharmacology, specifically as a potential anticonvulsant agent. Its design aims to improve upon existing treatments for epilepsy by enhancing efficacy and reducing side effects associated with current medications. Additionally, ongoing research may explore its utility in other neurological disorders or its role as a lead compound for further drug development .
The formation of the piperazine-aniline bond in 2-(4-benzylpiperazin-1-yl)-3-chloroaniline (C₁₇H₂₀ClN₃, MW 301.8 g/mol) primarily relies on aromatic nucleophilic substitution (SNAr). This exploits the electron-withdrawing effect of the meta-chlorine atom on the aniline ring, which enhances electrophilicity at the ortho and para positions. The reaction typically involves 1-benzylpiperazine and 2,3-dichloroaniline under basic conditions, where the piperazine nitrogen acts as the nucleophile. Key variables influencing yield include:
Table 1: Solvent and Catalyst Screening for SNAr Linkage Formation
Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DMF | None | 110 | 12 | 78 |
Acetonitrile | TBAB* | 80 | 10 | 85 |
Toluene | 18-Crown-6 | 100 | 18 | 62 |
DMSO | None | 120 | 8 | 71 |
TBAB: Tetrabutylammonium bromide
Microwave-assisted SNAr reduces reaction times to <2h by accelerating kinetic rates through rapid dielectric heating, achieving yields comparable to thermal methods [4].
Reductive amination offers a complementary route to SNAr, particularly for introducing structural diversity at the aniline nitrogen. This two-step protocol first condenses 3-chloroaniline with aldehydes (e.g., formaldehyde, benzaldehyde) to form imine intermediates, followed by reduction using NaBH₄ or NaBH₃CN. Critical optimizations include:
Table 2: Multi-Step Synthesis via Reductive Amination
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
1 | R-CHO, toluene, Δ, 4h | Imine | 90 |
2 | NaBH₃CN, MeOH, 0°C, 1h | N-Substituted aniline | 89 |
3 | 1-Bn-piperazine, K₂CO₃, DMF | Target Compound | 85 |
This strategy enables N-alkyl variants inaccessible via SNAr, though it requires additional purification steps to remove residual aldehyde.
Continuous-flow reactors address limitations of batch synthesis for 2-(4-benzylpiperazin-1-yl)-3-chloroaniline, particularly in hazardous intermediate management and scalability:
Table 3: Flow vs. Batch Performance Metrics
Parameter | Continuous Flow | Batch |
---|---|---|
Residence time | 8–15 min | 12–24 h |
Yield | 90–92% | 75–78% |
Byproducts | <3% | 10–15% |
Temperature control | ±1°C | ±10°C |
Throughput (mol/h) | 0.5 | 0.05 |
Examples include HI-mediated decarboxylations at 80°C in flow, achieving 89% yield with 5-minute residence times versus 46% in batch .
The piperazine ring in 2-(4-benzylpiperazin-1-yl)-3-chloroaniline introduces a single chiral center at N1 or N4 upon substitution. Strategies for enantioselective synthesis include:
Racemization at the piperazine nitrogen occurs above 80°C via pyramidal inversion, necessitating low-temperature protocols for isomerically pure batches. No crystallographic data confirms stable atropisomerism from restricted rotation in this compound.
Table 4: Enantioselective Synthesis Approaches
Method | Chiral Source | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral auxiliary | (S)-Prolinol | >99 | 45 | Multi-step deprotection |
Asymmetric catalysis | Pd-BINAP | 85 | 78 | Substrate scope |
Enzymatic resolution | Lipase PS | 95 | 50 | Maximum 50% yield |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: